6-bromo-4-chloro-2H-1,3-benzodioxole
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Overview
Description
6-Bromo-4-chloro-2H-1,3-benzodioxole is an organic compound with the molecular formula C7H4BrClO2 It is a derivative of benzodioxole, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-2H-1,3-benzodioxole typically involves the bromination and chlorination of 1,3-benzodioxole. One common method is the electrophilic aromatic substitution reaction, where 1,3-benzodioxole is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using bromine and chlorine gas. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of simpler benzodioxole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzodioxoles depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated benzodioxoles.
Scientific Research Applications
6-Bromo-4-chloro-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without halogen substitutions.
6-Bromo-2H-1,3-benzodioxole: A similar compound with only a bromine substitution.
4-Chloro-2H-1,3-benzodioxole: A similar compound with only a chlorine substitution.
Uniqueness
6-Bromo-4-chloro-2H-1,3-benzodioxole is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can lead to distinct properties compared to compounds with only one type of halogen substitution.
Properties
IUPAC Name |
6-bromo-4-chloro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMQHJLNVUKDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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